REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10](OS(C(F)(F)F)(=O)=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[N:3]=1.Cl.C([NH2:24])CC>N1C=CC=CC=1>[NH2:24][C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[N:3]=[C:2]([CH3:1])[CH:11]=1 |f:1.2|
|
Name
|
D1
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CN=C2C(=C1)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CC)N
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 8 h
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
Solvent was removed at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 2N sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (×3) and DCM (×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried (Na2SO4) and solvent
|
Type
|
CUSTOM
|
Details
|
removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with pentane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC2=CC=CN=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 110.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |